

A Comparative Guide to the X-ray Crystallography of Substituted Benzonitrile Derivatives

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Compound of Interest

Compound Name: 2,4-Difluoro-5-nitrobenzonitrile

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This guide provides a comparative analysis of the single-crystal X-ray diffraction data for several substituted benzonitrile derivatives, offering insights into their molecular structures and crystal packing. While crystallographic data for **2,4-Difluoro-5-nitrobenzonitrile** was not publicly available at the time of this publication, this guide presents data on structurally related nitro and fluoro-substituted benzonitriles. This information is valuable for understanding the impact of substituent effects on the solid-state conformation of this important class of molecules, which are prevalent in medicinal chemistry and materials science.

Performance Comparison of Substituted Benzonitrile Crystal Structures

The introduction of different functional groups, such as nitro, methyl, amino, and fluoro groups, onto the benzonitrile scaffold significantly influences the resulting crystal lattice. These substitutions affect intermolecular interactions, molecular symmetry, and overall crystal packing. The following tables summarize key crystallographic parameters for a selection of substituted benzonitrile derivatives, providing a basis for objective comparison.

Crystallographic Data of Nitrobenzonitrile Derivatives

| Parameter | 2-Methyl-5-nitrobenzonitrile[1] | 4-Methyl-3-nitrobenzonitrile[2] | 3-Nitrobenzonitrile[3][4] | 2-Amino-5-nitrobenzonitrile[5] |
|----------------------|--|---|---|---|
| Chemical Formula | C ₈ H ₆ N ₂ O ₂ | C ₈ H ₆ N ₂ O ₂ | C ₇ H ₄ N ₂ O ₂ | C ₇ H ₅ N ₃ O ₂ |
| Molecular Weight | 162.15 g/mol | 162.15 g/mol | 148.12 g/mol | 163.13 g/mol |
| Crystal System | Monoclinic | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | P2 ₁ /c | P2 ₁ /n | P2 ₁ | Pca2 ₁ |
| Unit Cell Dimensions | a = 3.8946(8) Å, b = 7.6350(15) Å, c = 26.180(5) Å, β = 91.65(3)° | a = 3.9088(8) Å, b = 13.576(3) Å, c = 14.819(4) Å, β = 99.13(3)° | a = 3.8189(2) Å, b = 6.97307(5) Å, c = 12.8229(9) Å, β = 97.1579(8)° | a = 15.663(3) Å, b = 3.880(1) Å, c = 12.181(2) Å |
| Cell Volume | 778.1(3) Å ³ | 776.4(3) Å ³ | 339.13(4) Å ³ | 739.5(2) Å ³ |
| Z | 4 | 4 | 2 | 4 |
| Temperature | 293(2) K | 298(2) K | 100(2) K | 120(2) K |
| Radiation | Mo Kα | Mo Kα | Mo Kα | Mo Kα |
| R-factor | 0.050 | 0.068 | 0.034 | 0.043 |

Crystallographic Data of Fluorinated Benzonitrile Derivatives

| Parameter | 4-Amino-3,5-difluorobenzonitrile |
|----------------------|---|
| Chemical Formula | C ₇ H ₄ F ₂ N ₂ |
| Molecular Weight | 154.12 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2 ₁ /c |
| Unit Cell Dimensions | a = 8.1369(3) Å, b = 12.2356(5) Å, c = 6.9421(3) Å, β = 109.208(4)° |
| Cell Volume | 652.50(5) Å ³ |
| Z | 4 |
| Temperature | 100(1) K |
| Radiation | Mo Kα |
| R-factor | 0.045 |

Experimental Protocols

The determination of the crystal structures for the compared compounds was achieved through single-crystal X-ray diffraction. The general workflow for this technique is outlined below.

Crystal Growth

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. Common solvents include chloroform, ethanol, or ethyl acetate.^{[2][3]} For instance, single crystals of 4-methyl-3-nitrobenzonitrile were obtained by dissolving the compound in chloroform and allowing the solvent to evaporate slowly in air.^[2] In the case of 3-nitrobenzonitrile, crystals were grown from a concentrated ethanol solution at -20 °C.^[3]

Data Collection

A suitable single crystal is mounted on a diffractometer. Data is collected at a specific temperature, often low temperatures like 100 K or 293 K, to minimize thermal vibrations.^{[1][2]}

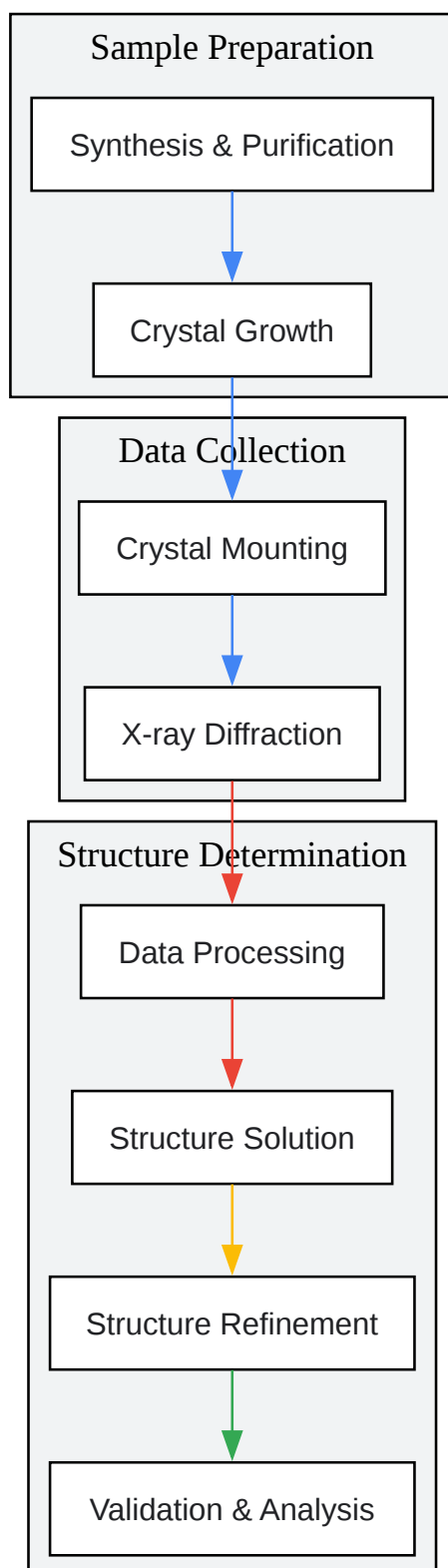
[3] The crystal is irradiated with monochromatic X-rays (commonly Mo K α radiation with a wavelength of 0.71073 Å), and the diffraction pattern is recorded on a detector as the crystal is rotated.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods. The initial structural model is refined using full-matrix least-squares on F^2 . This process adjusts the atomic coordinates and displacement parameters to achieve the best fit between the observed and calculated diffraction intensities.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for X-ray crystallography.



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Caption: A flowchart illustrating the major steps in a single-crystal X-ray crystallography experiment.

Alternative Structural Elucidation Techniques

While single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of small molecules in the solid state, other techniques can provide valuable structural information.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** NMR provides detailed information about the connectivity and chemical environment of atoms in a molecule in solution. It is a powerful tool for determining the constitution of a molecule but does not directly provide the precise bond lengths and angles in the solid state.
- **Microcrystal Electron Diffraction (MicroED):** This technique is an emerging method that can determine the structure of small molecules from nanocrystals that are too small for conventional X-ray diffraction.

This guide highlights the utility of X-ray crystallography in providing precise structural data for substituted benzonitrile derivatives. The presented data and protocols serve as a valuable resource for researchers working on the design and synthesis of novel compounds in this chemical space.

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